molecular formula C16H11F3N2O B12179375 1-methyl-N-(3,4,5-trifluorophenyl)-1H-indole-4-carboxamide

1-methyl-N-(3,4,5-trifluorophenyl)-1H-indole-4-carboxamide

Cat. No.: B12179375
M. Wt: 304.27 g/mol
InChI Key: SAXPTGIENFEJLI-UHFFFAOYSA-N
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Description

1-methyl-N-(3,4,5-trifluorophenyl)-1H-indole-4-carboxamide is a synthetic organic compound with the molecular formula C18H12F5N3O. This compound is characterized by the presence of a trifluorophenyl group attached to an indole core, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(3,4,5-trifluorophenyl)-1H-indole-4-carboxamide typically involves the reaction of 1-methylindole-4-carboxylic acid with 3,4,5-trifluoroaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(3,4,5-trifluorophenyl)-1H-indole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The trifluorophenyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

1-methyl-N-(3,4,5-trifluorophenyl)-1H-indole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-methyl-N-(3,4,5-trifluorophenyl)-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(difluoromethyl)-1-methyl-N-(3’,4’,5’-trifluorobiphenyl-2-yl)pyrazole-4-carboxamide
  • 3-(difluoromethyl)-1-methyl-N-[2-(3,4,5-trifluorophenyl)phenyl]pyrazole-4-carboxamide

Uniqueness

1-methyl-N-(3,4,5-trifluorophenyl)-1H-indole-4-carboxamide stands out due to its unique indole core structure, which imparts distinct chemical and biological properties. The presence of the trifluorophenyl group further enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H11F3N2O

Molecular Weight

304.27 g/mol

IUPAC Name

1-methyl-N-(3,4,5-trifluorophenyl)indole-4-carboxamide

InChI

InChI=1S/C16H11F3N2O/c1-21-6-5-10-11(3-2-4-14(10)21)16(22)20-9-7-12(17)15(19)13(18)8-9/h2-8H,1H3,(H,20,22)

InChI Key

SAXPTGIENFEJLI-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C(=O)NC3=CC(=C(C(=C3)F)F)F

Origin of Product

United States

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